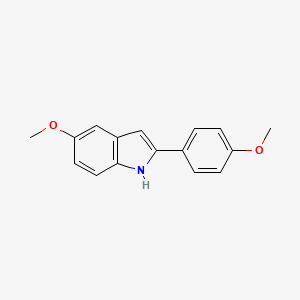

5-methoxy-2-(4-methoxyphenyl)-1H-indole

Description

Structure and Synthesis 5-Methoxy-2-(4-methoxyphenyl)-1H-indole is a substituted indole derivative featuring methoxy groups at the 5-position of the indole ring and the para-position of the phenyl substituent at the 2-position. The compound is synthesized via the Fisher indolization reaction, starting from arylhydrazine hydrochloride and a ketone in anhydrous ethanol under acidic conditions . Further alkylation steps may introduce additional substituents, such as ethyl or benzyl groups, to modulate biological activity .

Derivatives of this scaffold have also shown substrate-selective inhibition of the linoleate oxygenase activity of ALOX15, a key enzyme in inflammatory pathways .

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-1H-indole |

InChI |

InChI=1S/C16H15NO2/c1-18-13-5-3-11(4-6-13)16-10-12-9-14(19-2)7-8-15(12)17-16/h3-10,17H,1-2H3 |

InChI Key |

KZENUBMQSNJFCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key substituents:

Key Observations :

- The methylsulfonyl group in the COX-2 inhibitor () significantly enhances selectivity compared to methoxy-substituted analogs.

- Alkylation at the indole N1 position (e.g., ethyl or benzyl groups) improves receptor binding affinity for GluK1/GluK2 .

Key Findings :

- The methylsulfonyl group in COX-2 inhibitors reduces steric hindrance, allowing deeper penetration into the enzyme's hydrophobic pocket .

- Alkyl substituents (e.g., ethyl at N1) enhance GluK1/GluK2 antagonism by improving lipophilicity and receptor interactions .

Physicochemical Properties

Table 2: Thermal and Spectral Data

Key Observations :

- Methylsulfonyl-containing compounds exhibit higher thermal stability due to strong polar interactions .

- Methoxy groups contribute to distinct NMR shifts (δ 3.8–3.9) and moderate thermal stability .

Key Insights :

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-2-(4-methoxyphenyl)-1H-indole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves indole ring functionalization via cross-coupling or nucleophilic substitution. A scalable approach adapted from similar indole derivatives (e.g., 5-fluoro-3-substituted indoles) includes:

- Step 1: Reacting a pre-functionalized indole precursor (e.g., 5-methoxyindole) with a methoxyphenyl Grignard reagent or via Suzuki-Miyaura coupling using Pd catalysts .

- Step 2: Purification via column chromatography (e.g., 70:30 EtOAc:hexane) to isolate the product, achieving ~40–65% yields depending on steric hindrance .

- Key Variables:

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Characteristic peaks include aromatic protons (δ 6.8–7.3 ppm) and methoxy groups (δ ~3.8–3.9 ppm). For example, in a structurally similar indole derivative, the NH proton appears as a singlet at δ 9.38 ppm .

- HRMS: Validates molecular ion peaks (e.g., [M+H]+ at m/z 314.1387) .

- TLC: Monitors reaction progress using EtOAc:hexane gradients (Rf ~0.45) .

- Melting Point: Consistency in reported values (e.g., 115–120°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer: Discrepancies often arise from:

- Polymorphism: Crystallization solvents (e.g., CDCl₃ vs. DMSO-d₆) alter proton environments .

- Impurities: Trace solvents (e.g., residual DMF) can shift peaks. Use preparative HPLC or repeated recrystallization to improve purity .

- Solution-State vs. Solid-State Data: X-ray crystallography (e.g., CCDC data for analogous compounds) provides definitive bond angles and confirms substituent positions .

Q. What strategies improve the compound’s solubility for in vitro assays?

Methodological Answer:

- Derivatization: Introduce polar groups (e.g., hydroxyl or carboxylic acid) at non-critical positions while retaining the core structure .

- Co-solvent Systems: Use DMSO:PBS mixtures (<1% DMSO) to prevent aggregation .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Q. How does the substitution pattern on the indole ring influence biochemical activity?

Methodological Answer:

- Methoxy Positioning: 5-Methoxy groups enhance electron density, improving binding to aromatic receptors (e.g., serotonin receptors) .

- Phenyl Ring Substitution: 4-Methoxyphenyl groups increase steric bulk, reducing off-target interactions in kinase assays (observed in bisindolylmaleimide analogs) .

- Structure-Activity Relationship (SAR) Table:

| Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| C2 | 4-Methoxyphenyl | Enhanced receptor selectivity | |

| C5 | Methoxy | Increased metabolic stability | |

| N1 | Methylation | Reduced cytotoxicity |

Q. What experimental designs are critical for evaluating this compound’s role in oxidative stress pathways?

Methodological Answer:

- In Vitro Models: Use H₂O₂-induced oxidative stress in neuronal cells (e.g., SH-SY5Y), measuring ROS levels via DCFH-DA fluorescence .

- Control Experiments: Compare to known antioxidants (e.g., ascorbic acid) and include knockout cell lines (e.g., Nrf2−/−) to validate pathways .

- Dose-Response Curves: Test 1–100 µM ranges to identify non-toxic, effective concentrations (LC50 data for analogs suggest <50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.